N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
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Overview
Description
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry .
Preparation Methods
The synthesis of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide in the presence of a catalytic amount of glacial acetic acid. The reaction is carried out in anhydrous ethanol under reflux conditions for several hours .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide (NaOCH3).
Scientific Research Applications
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity and disrupting cellular processes. The compound’s molecular targets include enzymes involved in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar compounds include:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substituents on the phenyl ring.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another structurally related compound with a fluorine substituent.
(E)-N’- (1- (5-chloro-2-hydroxyphenyl) ethylidene)thiophene-2-carbohydrazide: This compound has a thiophene ring instead of the benzodioxine moiety.
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide stands out due to its unique combination of the benzodioxine and hydrazone functionalities, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13ClN2O4 |
---|---|
Molecular Weight |
332.74 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C16H13ClN2O4/c17-12-2-3-13(20)11(7-12)9-18-19-16(21)10-1-4-14-15(8-10)23-6-5-22-14/h1-4,7-9,20H,5-6H2,(H,19,21)/b18-9+ |
InChI Key |
BVSMVQVTCUAIQQ-GIJQJNRQSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Cl)O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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